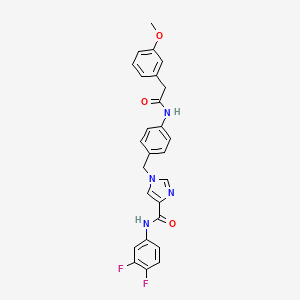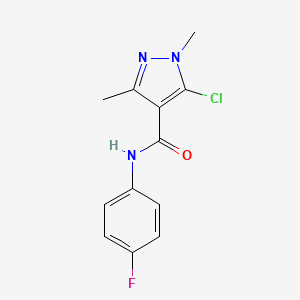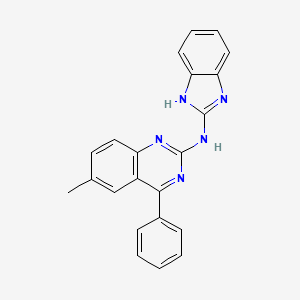
N-(1H-苯并咪唑-2-基)-6-甲基-4-苯基喹唑啉-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine” is a complex organic molecule that contains a benzimidazole group and a quinazoline group. Benzimidazoles are a class of organic compounds that are structurally similar to benzene and imidazole, while quinazolines are a class of organic compounds that are structurally similar to quinoline but have an additional nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and nitrogen atoms. The benzimidazole and quinazoline groups would likely contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and nitrogen atoms would likely make the compound relatively stable and potentially reactive .科学研究应用
合成与生物活性
该化合物及其衍生物的合成方法和潜在的生物活性已得到广泛的研究。例如,它参与了具有显着驱虫活性的化合物的合成。通过涉及特定前体的反应开发新系列相关化合物已显示出对某些寄生虫的中等至良好活性 (Shivakumar 等,2018)。这些发现对于开发针对寄生虫感染的新疗法至关重要。
抗氧化特性
对苯并咪唑衍生物的研究,包括与“N-(1H-苯并咪唑-2-基)-6-甲基-4-苯基喹唑啉-2-胺”在结构上相关的化合物,揭示了它们在表现出抗氧化特性方面的潜力。这些特性对于预防氧化应激相关疾病很重要,展示了这些化合物的治疗潜力 (Kuş 等,2004)。
抗菌和抗肿瘤活性
进一步的应用包括合成苯并咪唑衍生物用于抗菌和抗肿瘤筛选。探索这些化合物对各种细菌和真菌菌株的疗效,以及它们对癌细胞系的细胞毒性,突出了它们作为新型抗菌剂和抗癌剂的候选潜力 (Prajapat & Talesara,2016)。
催化和合成应用
所讨论的化合物及其衍生物已在催化和合成化学中找到应用,促进了重要杂环化合物的环境友好合成路线的开发。这反映了该化合物在推进绿色化学原理和构建复杂分子结构中的作用 (Mishra 等,2019)。
作用机制
Target of Action
The primary targets of N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE are Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies .
Mode of Action
This inhibition disrupts the normal cell cycle, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting Aurora kinase A and Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the cell cycle, potentially leading to cell cycle arrest and apoptosis . These effects could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by the characteristics of the biological environment, including the presence of transport proteins, the state of the target cells, and the presence of competing or synergistic compounds .
未来方向
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-14-11-12-17-16(13-14)20(15-7-3-2-4-8-15)26-22(23-17)27-21-24-18-9-5-6-10-19(18)25-21/h2-13H,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVYZLVNNJGIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

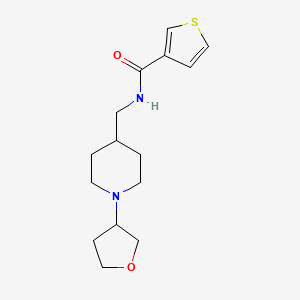
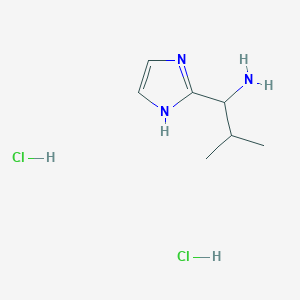
![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813897.png)
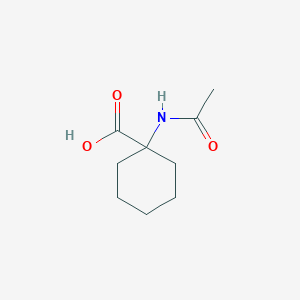
![4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide](/img/structure/B2813899.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2813901.png)
![4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-](/img/structure/B2813902.png)
![3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2813904.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2813907.png)
![1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine](/img/structure/B2813908.png)

